2,3-Diethylsuccinic acid chemical properties
2,3-Diethylsuccinic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylsuccinic Acid
Introduction
2,3-Diethylsuccinic acid, systematically named 2,3-diethylbutanedioic acid, is a dicarboxylic acid that serves as a valuable molecular scaffold in organic synthesis and a probe in biochemical studies. As a derivative of succinic acid, it features a butane-1,4-dioic acid backbone with ethyl substituents at the C2 and C3 positions. This substitution creates two stereogenic centers, conferring significant stereochemical complexity and making it a subject of interest for researchers in stereoselective synthesis and drug development. Its utility ranges from a chiral building block for complex molecules to a competitive inhibitor for studying metabolic enzymes like succinate dehydrogenase.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and applications, tailored for scientists and professionals in the chemical and pharmaceutical fields.
Stereoisomerism: The Core of 2,3-Diethylsuccinic Acid's Chemistry
The presence of two adjacent chiral carbons (C2 and C3) in 2,3-diethylsuccinic acid gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.
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Enantiomers (threo/racemic mixture): These are non-superimposable mirror images of each other, designated as (2R,3R)-2,3-diethylsuccinic acid and (2S,3S)-2,3-diethylsuccinic acid. In an achiral environment, they possess identical physical properties but rotate plane-polarized light in opposite directions. A 1:1 mixture of these enantiomers is known as a racemic mixture, which is optically inactive.
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Meso Compound (erythro): This is an achiral diastereomer, designated as (2R,3S)- or (2S,3R)-2,3-diethylsuccinic acid. Despite having two chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. Consequently, it is optically inactive.
The spatial arrangement of the ethyl and carboxyl groups in these diastereomers leads to different physical and chemical properties, such as melting points, solubility, and reactivity in cyclization reactions.[1] This stereochemical diversity is fundamental to its application as a chiral resolving agent and a stereospecific building block.
Caption: Stereoisomers of 2,3-Diethylsuccinic Acid.
Physicochemical Properties
The physical properties of 2,3-diethylsuccinic acid are influenced by its stereochemistry. While comprehensive data for the diethyl derivative is less common than for its well-studied analog, 2,3-dimethylsuccinic acid, the following table summarizes its known and predicted properties. Diastereomers, such as meso and racemic forms, exhibit distinct melting points due to differences in their crystal lattice structures.[1]
| Property | Value | Source |
| IUPAC Name | 2,3-diethylbutanedioic acid | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | |
| InChI Key | KJXMXCRSMLOXBM-UHFFFAOYSA-N | [1] |
| Appearance | White crystalline powder (analog dependent) | [2] |
| Melting Point | Varies by stereoisomer. The meso form typically has a different melting point than the racemic mixture. For the analogous meso-2,3-dimethylsuccinic acid, the melting point is ~200 °C (with decomposition).[1] | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, similar to other small dicarboxylic acids.[3][4] | |
| pKa | As a dicarboxylic acid, it possesses two pKa values. The first pKa is expected to be around 4, similar to related compounds like 2,2-dimethylsuccinic acid.[5] The second pKa will be higher. The exact values are influenced by the stereochemistry and intramolecular hydrogen bonding. |
Chemical Reactivity and Synthesis
The chemistry of 2,3-diethylsuccinic acid is dominated by its two carboxylic acid groups. These functional groups can undergo a variety of reactions, making the molecule a versatile synthetic intermediate.
Key Reactions
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Esterification: The carboxylic acid groups react with alcohols under acidic conditions to form diesters.[6] These esters, such as diethyl 2,3-diethylsuccinate, are important intermediates and are sometimes used as internal electron donors in Ziegler-Natta catalysts for olefin polymerization.[7]
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Anhydride Formation: Intramolecular dehydration can form a cyclic anhydride. The ease of this reaction is stereodependent; the meso (erythro) isomer, with its carboxyl groups on the same side of the molecular plane in certain conformations, may cyclize more readily than the threo isomers.[1]
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Amide Formation: Reaction with amines yields amides, a common transformation in the synthesis of pharmaceutical compounds.[8]
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Reduction: The carboxylic acid groups can be reduced to alcohols, yielding 2,3-diethylbutane-1,4-diol, another useful chiral building block.
General Synthesis Strategies
The synthesis of 2,3-dialkyl succinic acids can be achieved through several routes. A prevalent strategy involves the dimerization of a suitable precursor followed by hydrolysis and decarboxylation.
Caption: General Synthetic Workflow for 2,3-Diethylsuccinic Acid.
One established method involves the oxidative coupling of 2-alkyl malonic esters.[9] This creates a tetraester intermediate which, upon hydrolysis and subsequent decarboxylation, yields the desired 2,3-dialkyl succinic acid. Alternative methods include condensation reactions and electrochemical approaches.[1]
Applications in Research and Drug Development
The unique structural and chemical properties of 2,3-diethylsuccinic acid make it a valuable tool for researchers.
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Chiral Building Block: The stereochemically defined isomers serve as starting materials in the asymmetric synthesis of complex natural products and pharmaceuticals.
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Enantiomeric Resolution: As a chiral dicarboxylic acid, it can be used to resolve racemic mixtures of chiral bases. The acid forms diastereomeric salts with the chiral base, which can then be separated by fractional crystallization due to their different solubilities.[1]
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Biochemical Probe: As a structural analog of succinic acid, it acts as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This allows researchers to study metabolic pathways, mitochondrial dysfunction, and the effects of disrupting cellular respiration in various experimental models.[1]
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Catalyst Component: Its ester derivatives have been explored as internal electron donors in Ziegler-Natta catalysts, which are used to control the stereochemistry and molecular weight distribution of polymers like polypropylene.[6]
Experimental Protocol: Resolution of Racemic 2,3-Diethylsuccinic Acid
The separation of enantiomers from the racemic mixture is crucial for its application in asymmetric synthesis. The following protocol outlines a general method for resolution via diastereomeric salt formation.
Objective: To separate the (2R,3R) and (2S,3S) enantiomers from a racemic mixture of 2,3-diethylsuccinic acid using a chiral amine as a resolving agent.
Materials:
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Racemic 2,3-diethylsuccinic acid
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Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine or brucine)
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Suitable solvent (e.g., ethanol, acetone, or water)
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Strong acid (e.g., HCl)
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Filtration apparatus
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Polarimeter
Methodology:
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Salt Formation: Dissolve the racemic 2,3-diethylsuccinic acid in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
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Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical, as it determines the differential solubility of the two diastereomeric salts.[1]
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Isolation: Collect the precipitated crystals by vacuum filtration. These crystals consist of the less soluble diastereomeric salt (e.g., (2R,3R)-acid with (R)-amine).
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Purification: The purity of the isolated diastereomeric salt can be enhanced by recrystallization from the same solvent.
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Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a strong acid (e.g., 2M HCl). This protonates the carboxylate and the amine, breaking the ionic bond.
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Extraction: Extract the liberated enantiomer of 2,3-diethylsuccinic acid into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.
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Characterization: Confirm the enantiomeric purity of the product using polarimetry to measure its specific rotation. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.
Conclusion
2,3-Diethylsuccinic acid is a molecule of significant chemical interest, primarily due to the stereochemical complexity arising from its two chiral centers. Its distinct meso and enantiomeric forms exhibit different physicochemical properties and reactivities, which are foundational to its utility. As a versatile building block in asymmetric synthesis, a resolving agent for chiral compounds, and a specific inhibitor of a key metabolic enzyme, it provides researchers and drug development professionals with a powerful tool for both constructing complex molecules and interrogating biological systems. A thorough understanding of its stereochemistry and reactivity is essential for leveraging its full potential in scientific discovery and application.
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